molecular formula C12H14ClNO6S B6663490 2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid

2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid

Cat. No.: B6663490
M. Wt: 335.76 g/mol
InChI Key: YGILFKASMOWVEN-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group and a methylsulfonylpropanoylamino moiety. Its unique chemical properties make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4-nitrophenol, which is then subjected to a series of reactions to introduce the methylsulfonylpropanoylamino group.

    Nitration and Reduction: The initial nitration of phenol followed by reduction yields 2-chloro-4-aminophenol.

    Acylation: The aminophenol is then acylated with 2-methylsulfonylpropanoic acid chloride under basic conditions to form the desired amide.

    Etherification: Finally, the phenolic hydroxyl group is etherified with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl and phenoxy groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis Conditions: Typically involve strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of herbicides and other agrochemicals due to its ability to interfere with plant growth.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure.

    Methyl 4-chloro-2-methylphenoxyacetate: Another phenoxyacetic acid derivative with herbicidal properties.

Uniqueness

2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[2-chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6S/c1-7(21(2,18)19)12(17)14-8-3-4-10(9(13)5-8)20-6-11(15)16/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGILFKASMOWVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OCC(=O)O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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